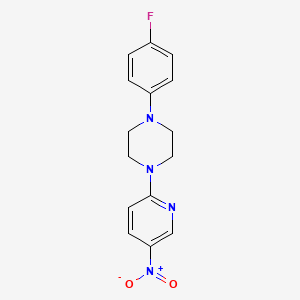

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(11-17-15)20(21)22/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIANPYLCHPGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320103 | |

| Record name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400088-82-6 | |

| Record name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-chloro-5-nitropyridine.

Reaction Conditions: The reaction between 4-fluoroaniline and 2-chloro-5-nitropyridine is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

Formation of Intermediate: The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine" are not available within the provided search results, some relevant properties and potential applications can be inferred.

Properties of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine

- Predicted Boiling Point: 510.6±50.0 °C

- Predicted Density: 1.336±0.06 g/cm3

- Predicted Acidity Coefficient (pKa): 5.41±0.40

- Chemical Formula: C15H15FN4O2

Potential Applications

Given the limited information, it is challenging to define specific applications of the compound. However, based on the search results and chemical properties, potential applications can be speculated.

- Pharmaceutical Research: The piperazine structure is a common motif in medicinal chemistry . The presence of both a fluorophenyl and a nitropyridinyl group suggests the potential for interaction with biological targets. It could be a compound of interest in studies related to drug development .

- Cosmetics: Certain polymers with cosmetic properties utilize materials with different chemical and thermal properties, suggesting a possible, but not directly supported, use of this compound in creating cosmetics .

- Material Science: The search results mention polymers being used as film formers, rheology modifiers, and stimuli-responsive agents . It is possible, although not explicitly stated, that this compound or its derivatives could be investigated for similar applications.

General Considerations for Applications

When exploring potential applications for a compound like 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine, several factors are crucial :

- Safety: Assessing toxicity and ensuring safe use in any application is paramount.

- Stability: The compound's stability under various conditions (e.g., temperature, light, pH) must be understood.

- Efficacy: Demonstrating the compound's effectiveness for its intended purpose is essential.

- Bioavailability: If intended for biological applications, understanding how the compound interacts with biological systems is critical .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Piperazines with Aromatic/Electron-Withdrawing Substituents

- Key Insights :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance receptor binding affinity. For example, SC212’s trifluoromethyl group contributes to antipsychotic activity via dopamine receptor interactions .

- Sulfonyl groups (as in Compound 35) improve synthetic utility in click chemistry but may reduce bioavailability due to increased polarity .

Piperazines in Neurotransmitter Transporter Modulation

- Key Insights :

- Fluorine substitution on the phenyl ring (e.g., 4-fluorophenyl in GBR 12909) enhances dopamine transporter (DAT) binding, while hydroxylation (Compound 43/47) shifts selectivity toward serotonin transporters (SERT) .

- The target compound’s 5-nitropyridine group may confer distinct selectivity compared to benzamide or propanamide analogs like SC211 .

Antimicrobial and Cytotoxic Derivatives

- Cytotoxicity in benzoyl derivatives (Compounds 5a–g) correlates with electron-deficient aromatic systems, suggesting the nitro group in the target compound could enhance anticancer effects .

Enzyme Inhibitors

- Key Insights: Chloro-fluorophenyl groups (e.g., in 1a/2a) improve tyrosinase inhibition compared to monosubstituted fluorophenyl systems . Metabolic stability varies with substitution: Bis(4-fluorophenyl) groups in flunarizine undergo sex-dependent oxidation, whereas the target compound’s nitropyridine may resist hepatic degradation .

Biological Activity

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine, a compound with the molecular formula and CAS Number 400088-82-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

1. Inhibition of Protein Kinases

Research has indicated that derivatives of piperazine compounds often exhibit significant inhibition of various protein kinases. Specifically, studies have shown that compounds with similar structures may inhibit c-Met protein kinase, which is implicated in cancer progression. The structural modifications in piperazine derivatives can enhance their potency against these targets .

2. Monoamine Oxidase Inhibition

Compounds containing piperazine moieties have been evaluated for their effects on monoamine oxidase (MAO) enzymes. In particular, certain derivatives showed promising inhibitory activity against MAO-B, with IC50 values indicating strong potential as therapeutic agents for neurological disorders .

3. Cytotoxic Effects

Cytotoxicity assays conducted on various cell lines have demonstrated that some derivatives of this compound can induce cell death in cancerous cells while sparing healthy cells. For instance, specific analogs exhibited IC50 values that suggest selective cytotoxicity towards tumor cells compared to normal fibroblast cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine in vitro against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.3 |

| HeLa (Cervical) | 20.0 |

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The findings revealed that the compound could mitigate oxidative damage and improve cell survival rates significantly compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 78 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(4-fluorophenyl)piperazine with a halogenated nitropyridine derivative (e.g., 5-nitro-2-chloropyridine) in a polar aprotic solvent (e.g., DCM or DMF) under reflux. Catalysts like DIPEA (diisopropylethylamine) or K₂CO₃ are used to drive the reaction. Purification typically involves column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm substituent positions via chemical shifts (e.g., fluorine-induced deshielding at ~7 ppm for aromatic protons) .

- HPLC-MS : Assess purity and molecular weight (expected [M+H]⁺ = ~343 g/mol) .

- Elemental Analysis : Validate C, H, N, and F content (e.g., theoretical C%: 56.8%, N%: 12.4%) .

Q. What safety protocols are essential during handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to mitigate inhalation risks from potential decomposition products (e.g., NOₓ, HF) .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Solvent Screening : Compare DCM vs. acetonitrile for solubility and reactivity.

- Catalyst Optimization : Test DIPEA vs. DBU for base strength and steric effects.

- Temperature Control : Monitor exothermic reactions via in-situ IR to avoid side products (e.g., nitro group reduction) .

Q. How do structural modifications influence biological activity?

- Methodology :

- SAR Studies : Replace the 5-nitro group with cyano or trifluoromethyl to assess receptor binding changes.

- In Vitro Assays : Evaluate dopamine receptor affinity (IC₅₀) using radioligand displacement assays. Similar fluorophenyl-piperazine derivatives show IC₅₀ values <100 nM for D2 receptors .

Q. What computational methods predict solubility and bioavailability?

- Methodology :

- QSAR Models : Use Molinspiration or SwissADME to calculate LogP (predicted ~2.8) and TPSA (~50 Ų) for solubility profiling.

- MD Simulations : Simulate membrane permeability in lipid bilayers using GROMACS .

Q. How can contradictory stability data across studies be resolved?

- Methodology :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- pH Profiling : Test stability in buffers (pH 1–10) to identify hydrolytic vulnerabilities (e.g., nitro group reduction in acidic media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.